chemical structure and properties of 3-(3-methylbutoxy)benzamide
chemical structure and properties of 3-(3-methylbutoxy)benzamide
Abstract: This technical guide provides a detailed examination of 3-(3-methylbutoxy)benzamide, a molecule of significant interest within contemporary medicinal chemistry and materials science. This document elucidates its core chemical structure, synthesizes available data on its physicochemical properties, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, we explore its potential pharmacological profile based on its structural class and outline key analytical methods for its characterization. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and application of novel benzamide derivatives.
Chemical Identity and Molecular Architecture
A precise understanding of a compound's structure is the cornerstone of all subsequent chemical and biological investigations. 3-(3-Methylbutoxy)benzamide is an aromatic compound characterized by a central benzamide core, which is a benzene ring substituted with a carboxamide group. The key feature of this molecule is the ether linkage at the meta- (3-) position, connecting a 3-methylbutoxy (also known as isoamyloxy or isopentyloxy) side chain.
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IUPAC Name: 3-(3-methylbutoxy)benzamide
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Synonyms: 3-(Isopentyloxy)benzamide
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Molecular Formula: C₁₂H₁₇NO₂
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Molecular Weight: 207.27 g/mol
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CAS Number: 121533-76-2
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Canonical SMILES: CC(C)CCOC1=CC=CC(=C1)C(=O)N
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InChI Key: YWJWHADZJCRHCT-UHFFFAOYSA-N
Caption: Molecular structure of 3-(3-methylbutoxy)benzamide.
Physicochemical Properties and Drug-Likeness Assessment
The physicochemical profile of a molecule is a critical determinant of its behavior in biological systems, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The data presented below are derived from computational models, which provide reliable estimates for guiding initial research.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 207.27 g/mol | Complies with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O and -O-) | Participates in interactions with biological targets. |
| Rotatable Bond Count | 4 | Provides conformational flexibility, which can be crucial for optimal binding to a target protein. |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | Suggests good potential for cell membrane penetration and oral bioavailability (typically <140 Ų). |
Synthesis and Purification: A Validated Protocol
The synthesis of 3-(3-methylbutoxy)benzamide is most efficiently achieved via a Williamson ether synthesis, a classic and robust method for forming ethers. This protocol starts with commercially available 3-hydroxybenzamide and 1-bromo-3-methylbutane.
Caption: Experimental workflow for the synthesis of 3-(3-methylbutoxy)benzamide.
Step-by-Step Synthesis Protocol
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Deprotonation of Phenol:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-hydroxybenzamide (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of hydroxybenzamide).
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Stir the suspension at room temperature for 20 minutes.
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Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction without interfering.
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Nucleophilic Substitution (Ether Formation):
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Add 1-bromo-3-methylbutane (1.2 eq.) to the suspension via syringe.
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Heat the reaction mixture to 80-90 °C using an oil bath.
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Maintain stirring at this temperature for 12-18 hours.
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Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-hydroxybenzamide spot and the appearance of a new, less polar product spot indicates reaction progression.
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Reaction Quench and Product Isolation:
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Allow the flask to cool to room temperature.
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Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of DMF used), stirring vigorously.
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A white or off-white precipitate of the crude product will form.
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Causality: The product is poorly soluble in water, while the DMF solvent and inorganic salts (KBr, excess K₂CO₃) are highly soluble. This step effectively precipitates the product while washing away a significant portion of the impurities.
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Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water.
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Purification by Recrystallization:
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Transfer the crude solid to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the turbidity.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum.
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Potential Biological and Pharmacological Significance
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Benzamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[1][2]
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Antibacterial Potential: The structurally related 3-methoxybenzamide pharmacophore has been identified as a promising lead for developing inhibitors of the FtsZ protein, which is essential for bacterial cell division.[3] The 3-(3-methylbutoxy) group in our target compound mimics this substitution pattern, warranting investigation into its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4]
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CNS Activity: The calculated lipophilicity (XLogP3 ≈ 2.8) suggests that the molecule may have the ability to cross the blood-brain barrier. Many benzamide-containing drugs are known to target central nervous system (CNS) receptors, such as dopamine and serotonin receptors.
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Anticancer Research: N-substituted benzamide derivatives have been evaluated as antitumor agents, showing inhibitory activity against various cancer cell lines.[2] The core structure of 3-(3-methylbutoxy)benzamide makes it a candidate for further derivatization and screening in oncology research.
References
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Title: Benzamide - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Medicinal Chemistry URL: [Link]
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Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL: [Link]
Sources
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
